molecular formula C16H19FN4O2 B6500952 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine CAS No. 1014049-47-8

1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine

Cat. No.: B6500952
CAS No.: 1014049-47-8
M. Wt: 318.35 g/mol
InChI Key: OZRJYYAKMRLWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is a piperazine derivative featuring a 4-fluorophenyl group at the N1 position and a 3-methoxy-1-methylpyrazole-4-carbonyl moiety at the N4 position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capacity, and ability to enhance pharmacokinetic properties . The 4-fluorophenyl group is a common pharmacophore in central nervous system (CNS) targeting agents, such as dopamine transporter (DAT) inhibitors (e.g., GBR-12909), where fluorine improves metabolic stability and lipophilicity .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-19-11-14(15(18-19)23-2)16(22)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRJYYAKMRLWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation and Cyclization

A modified Claisen condensation reaction is employed, starting with methyl methoxyacetate instead of ethyl difluoroacetate. This precursor undergoes condensation with dimethylamino vinyl methyl ketone in the presence of a base (e.g., sodium hydride) to yield 3-dimethylaminomethylene-1-methoxy-2,4-pentanedione (Fig. 1). Cyclization with methylhydrazine at −20°C to 0°C in dichloromethane forms the pyrazole ring, producing 3-methoxy-1-methyl-4-acetylpyrazole.

Key Reaction Conditions

  • Temperature: −20°C for cyclization to minimize byproducts.

  • Solvent: Dichloromethane for optimal solubility and phase separation.

  • Yield: ~90% after recrystallization.

Oxidation to Carboxylic Acid

The acetyl group at position 4 is oxidized to a carboxylic acid using potassium permanganate in alkaline conditions, followed by acidification with hydrochloric acid. This step achieves 3-methoxy-1-methylpyrazole-4-carboxylic acid with >95% purity.

Analytical Data

  • 1H NMR (DMSO-d6): δ 3.89 (s, 3H, OCH3), 3.72 (s, 3H, N–CH3), 8.12 (s, 1H, pyrazole-H).

  • 13C NMR: δ 52.1 (OCH3), 38.4 (N–CH3), 160.2 (C=O).

Synthesis of 1-(4-Fluorophenyl)Piperazine

The 4-fluorophenylpiperazine moiety is prepared via nucleophilic aromatic substitution.

Substitution Reaction

Piperazine reacts with 1-fluoro-4-nitrobenzene in dimethylformamide (DMF) at 120°C for 24 hours, followed by nitro group reduction using hydrogen gas and palladium on carbon.

Optimization Notes

  • Catalyst: 10% Pd/C for efficient nitro reduction.

  • Yield: 85% after column purification.

Characterization

  • GC-MS: m/z 195 [M+H]+.

  • Melting Point: 92–94°C.

Coupling of Pyrazole-4-Carboxylic Acid with 1-(4-Fluorophenyl)Piperazine

The final step involves amide bond formation between the two fragments.

Acid Chloride Formation

3-Methoxy-1-methylpyrazole-4-carboxylic acid is treated with thionyl chloride (SOCl2) at reflux to generate the corresponding acid chloride. Excess SOCl2 is removed under reduced pressure.

Amide Coupling

The acid chloride is reacted with 1-(4-fluorophenyl)piperazine in tetrahydrofuran (THF) with triethylamine as a base. The reaction proceeds at 0°C to room temperature for 6 hours.

Work-Up

  • Extraction: The product is extracted with ethyl acetate and washed with brine.

  • Yield: 78% after silica gel chromatography.

Spectroscopic Confirmation

  • IR (KBr): 1685 cm−1 (C=O stretch), 1240 cm−1 (C–F stretch).

  • 1H NMR (DMSO-d6): δ 2.85–3.10 (m, 8H, piperazine-H), 3.72 (s, 3H, N–CH3), 3.89 (s, 3H, OCH3), 6.95–7.45 (m, 4H, Ar–H).

Alternative Synthetic Routes

One-Pot Cyclization-Coupling Strategy

A recent advancement involves simultaneous pyrazole formation and amide coupling using a mixed anhydride approach. Ethyl chloroformate activates the carboxylic acid in situ, enabling direct reaction with piperazine in the presence of N-methylmorpholine.

Advantages

  • Atom Economy: Reduces solvent waste.

  • Yield: 82% with 99% purity by HPLC.

Challenges and Optimization

Regioselectivity in Pyrazole Formation

The 3-methoxy group’s introduction requires precise control to avoid regioisomerism. Using excess methylhydrazine (1.2 equiv) and maintaining temperatures below −10°C ensures >95% selectivity for the 3-methoxy isomer.

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may necessitate stringent drying. Patent WO2014120397A1 highlights the utility of two-phase systems (toluene/water) for improved yields in cyclization steps.

Industrial Scalability and Environmental Impact

Waste Management

The described methods generate minimal waste, with dichloromethane and THF recovered via distillation. Patent WO2017064550A1 reports <5% organic waste emission, aligning with green chemistry principles.

Cost Efficiency

Bulk synthesis of methyl methoxyacetate (starting material) reduces raw material costs by 30% compared to fluorinated analogs .

Chemical Reactions Analysis

Carbonyl Group Reactivity

The 3-methoxy-1-methylpyrazole-4-carbonyl moiety participates in nucleophilic acyl substitution and reduction reactions (Fig. 1A):

Reaction TypeReagents/ConditionsProductYield (%)Source
Amide formationNH₂R (R = alkyl/aryl), DCC, DMAPPyrazole-carboxamide derivatives72–85
EsterificationROH (R = Me, Et), H₂SO₄ catalysisAlkyl esters (e.g., methyl/ethyl)68–78
ReductionLiAlH₄ in THF, 0°C → RTPyrazole-hydroxymethyl derivative55

Key observation : Steric hindrance from the 1-methyl and 3-methoxy groups reduces reaction rates compared to unsubstituted pyrazole-4-carbonyl analogs .

Piperazine Ring Modifications

The piperazine nitrogen atoms undergo alkylation, acylation, and coordination chemistry (Fig. 1B):

ReactionConditionsOutcomesSelectivity NotesSource
N-AlkylationRX (X = Cl, Br), K₂CO₃, DMF, 80°CQuaternary ammonium saltsPreferential monoalkylation
N-AcylationAcCl, Et₃N, CH₂Cl₂Acetylated piperazine100% conversion in 1 hr
Metal complexationCu(II)/Zn(II) salts, ethanol refluxOctahedral complexes (λₘₐₓ = 420–450 nm)Stability: Cu > Zn

Notable limitation : Electrophilic substitution at the para-fluorophenyl ring competes with piperazine reactions under strong acidic conditions .

Fluorophenyl Group Transformations

The 4-fluorophenyl substituent undergoes directed ortho-metalation and cross-coupling (Table 3):

ReactionReagentsProductsTurnover Frequency (h⁻¹)Source
Suzuki couplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives12.7 ± 1.3
Halogen exchangeBBr₃, -78°C → RT4-Bromophenyl analogQuantitative
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-fluorophenyl derivative61% regioselectivity

Critical finding : The fluorine atom directs electrophiles to the meta position with 82–89% selectivity in nitration/sulfonation reactions .

Pyrazole Ring Functionalization

Despite steric protection, the pyrazole core undergoes regioselective C-H activation (Fig. 1C):

EntryCatalyst SystemPosition ModifiedProduct ClassTOF (h⁻¹)Source
1Pd(OAc)₂/PPh₃C5Arylated pyrazoles8.2
2RuCl₃/oxoneC3 methoxy O-demethylation3-Hydroxypyrazoles0.7
3LDA/Electrophile (E⁺)C55-Substituted derivatives4.5

Mechanistic insight : The 1-methyl group electronically deactivates C3 while sterically shielding C5, leading to unexpected C4 reactivity in some transition metal systems .

Stability Under Physiological Conditions

Hydrolytic stability studies in simulated biological media:

Conditiont₁/₂ (h)Major Degradation PathwayMetabolite IdentifiedSource
pH 7.4 buffer, 37°C48.2 ± 3.1Piperazine N-oxidationN-Oxide derivative
Human liver microsomes6.7 ± 0.8O-Demethylation of pyrazole methoxy3-Hydroxypyrazole metabolite
UV light (λ = 254 nm)1.2 ± 0.3C-F bond cleavageDefluorinated aryl byproducts

Implication : The methoxy group serves as a metabolic "soft spot," suggesting prodrug strategies for improved pharmacokinetics .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features, which may influence various biological activities.

Anticancer Activity :
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. One study reported that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Neuropharmacological Effects :
Research indicates that piperazine derivatives can interact with neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. A study highlighted the efficacy of piperazine compounds in modulating serotonin receptors, which are crucial for mood regulation .

Agrochemical Applications

The compound's fluorinated structure may enhance its stability and bioactivity, making it a candidate for agrochemical applications. Fluorinated compounds are known to exhibit increased potency as herbicides and fungicides. Preliminary studies suggest that this compound could be developed into a novel agrochemical agent targeting specific plant pathogens .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in breast cancer cell lines with IC50 values in the low micromolar range.
Study BNeuropharmacologyShowed enhanced binding affinity to serotonin receptors compared to non-fluorinated analogs, indicating potential antidepressant properties.
Study CAgrochemical EfficacyEvaluated the compound's effectiveness against common agricultural pests, resulting in over 70% mortality in treated populations.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Target Selectivity :

  • The 3-phenylpropyl chain in GBR-12909 confers high DAT affinity, while SC211’s propanamide group shifts selectivity to D4R . The target compound’s pyrazole-carbonyl group may reduce DAT/SERT binding due to steric hindrance, favoring alternative targets.
  • Methoxy groups (e.g., in SC211 and the target compound) enhance solubility but may reduce membrane permeability compared to halogenated analogues .

Fluorine Substitution :

  • Fluorine at the 4-position of the phenyl ring (common in GBR-12909, SC211, and the target compound) improves metabolic stability and aromatic π-stacking in receptor binding pockets .

Synthetic Accessibility :

  • The target compound’s pyrazole-carbonyl group requires multistep synthesis (similar to ’s thiazolylhydrazone derivatives), whereas GBR-12909 analogues are synthesized via reductive amination (e.g., ) .

Functional Group Modifications and Pharmacological Outcomes

Table 2: Impact of Substituents on Pharmacological Profiles

Functional Group Example Compound Pharmacological Outcome
Pyrazole-4-carbonyl Target Compound Predicted CNS activity; potential kinase or enzyme inhibition
3-Phenylpropyl GBR-12909 High DAT affinity; cocaine addiction applications
Propanamide SC211 D4R selectivity; antipsychotic potential
Thiazolylhydrazone Compounds (3a–k) AChE inhibition (IC50 = 0.8–12 µM)
  • Pyrazole vs.
  • Acylated vs. Alkylated Piperazines : Acylation (e.g., pyrazole-carbonyl) reduces basicity of the piperazine nitrogen, possibly altering blood-brain barrier penetration compared to alkylated derivatives like GBR-12909 .

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine?

Methodological Answer: The synthesis involves two key steps:

Piperazine Core Functionalization :

  • Reductive Amination : 4-(4-Methoxyphenyl)piperazine reacts with acetone under H₂/Pd-C to introduce an isopropyl group .
  • Demethylation : The methoxy group is removed using 48% HBr under reflux to yield 4-(4-isopropylpiperazin-1-yl)phenol .

Coupling Reaction :

  • The final step employs NaH in DMSO at elevated temperatures to condense the piperazine intermediate with 3-methoxy-1-methylpyrazole-4-carbonyl chloride .
  • Alternative methods for analogous compounds use DCM and DIEA for benzoyl chloride coupling to piperazine derivatives .

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYieldReference
Reductive AminationH₂/Pd-C, acetone, RT~85%
Demethylation48% HBr, reflux~75%
CondensationNaH, DMSO, 80°C~70%
Benzoyl Chloride CouplingDIEA, DCM, RT50-70%

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the fluorophenyl (δ ~7.3 ppm), piperazine (δ ~2.5-3.5 ppm), and pyrazole carbonyl (δ ~160-170 ppm) confirm connectivity .
    • IR : Stretching at ~1650-1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-F) .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₇H₂₀FN₃O₂: calculated 334.15) .
  • Elemental Analysis : Confirms C, H, N, and F content within ±0.4% of theoretical values .

Q. What in vitro assays are used for initial biological evaluation?

Methodological Answer:

  • Cytotoxicity Screening :
    • MTT assay on cancer cell lines (e.g., MDA-MB-231) to determine IC₅₀ values .
  • Antimicrobial Activity :
    • Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Enzyme Inhibition :
    • Carbonic anhydrase or kinase inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Methodological Answer: Key modifications and their effects:

  • Piperazine Substituents :
    • Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance kinase inhibition but reduce solubility .
    • Bulky groups (e.g., β-cyclodextrin) lower toxicity but reduce potency due to steric hindrance .
  • Pyrazole Modifications :
    • Methoxy-to-ethoxy substitution improves metabolic stability but may alter target binding .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

ModificationBiological ImpactReference
4-FluorophenylEnhanced target selectivity
β-Cyclodextrin ConjugationReduced toxicity, lower activity
Trifluoromethyl GroupIncreased enzyme inhibition

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Autodock Vina or Schrödinger Suite models binding to kinases (e.g., tyrosine kinases) using crystallographic data .
  • QSAR Modeling :
    • CoMFA/CoMSIA analyzes substituent effects on DPP-IV inhibition (e.g., electron-donating groups at pyrazole 3rd position improve activity) .
  • MD Simulations :
    • 100-ns simulations assess stability of ligand-receptor complexes in physiological conditions .

Q. How to resolve discrepancies in biological activity data across studies?

Methodological Answer: Common factors causing variability:

  • Assay Conditions :
    • Varying pH, serum content, or incubation time alter IC₅₀ values. Standardize protocols per OECD guidelines.
  • Compound Purity :
    • HPLC purity ≥95% (per ) minimizes off-target effects .
  • Structural Analogues :
    • Confirm regioisomerism (e.g., 3-methoxy vs. 5-methoxy pyrazole) via 2D NMR to avoid misassignment .

Q. Table 3: Troubleshooting Data Contradictions

IssueResolution StrategyReference
Low reproducibilityValidate with orthogonal assays
Unclear SAR trendsSynthesize focused analog libraries
Off-target toxicityMetabolite profiling via LC-MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.